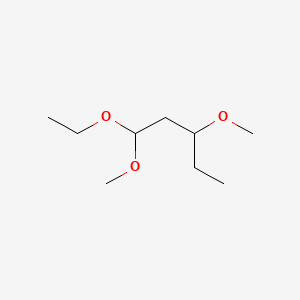

1-Ethoxy-1,3-dimethoxypentane

Description

Significance of Polyfunctionalized Aliphatic Ethers and Acetals in Synthetic Methodologies

Polyfunctionalized aliphatic ethers and acetals are of considerable importance in organic synthesis. Ethers, characterized by an oxygen atom connected to two alkyl or aryl groups, are generally stable and relatively unreactive, making them excellent choices as solvents for chemical reactions. epa.govncert.nic.in Their incorporation into a molecule can also enhance properties such as flexibility and solubility. wikipedia.org

Acetals, which feature two ether linkages to the same carbon atom, serve a crucial role as protecting groups for aldehydes and ketones. habitablefuture.org This protective function is vital in multi-step syntheses where a carbonyl group needs to be shielded from reaction while other parts of the molecule are being modified. marketpublishers.com The formation of an acetal (B89532) is a reversible process, typically achieved by reacting a carbonyl compound with an alcohol in the presence of an acid catalyst. wikipedia.orgbyjus.com This reversibility allows for the deprotection of the carbonyl group under mild acidic conditions when its reactivity is once again required. habitablefuture.org

The presence of both ether and acetal functionalities within the same aliphatic chain, as seen in 1-ethoxy-1,3-dimethoxypentane, provides a molecule with multiple sites for potential chemical transformation and complexation.

Overview of the Structural Complexity and Research Challenges Associated with this compound

The structure of this compound, with its combination of ether and acetal groups, presents unique structural complexities and research challenges. The molecule is a mixed acetal, meaning the two alkoxy groups on the acetal carbon are different (an ethoxy and a methoxy (B1213986) group). wikipedia.orgbyjus.com This asymmetry, along with the additional methoxy group at the 3-position, can lead to challenges in its selective synthesis.

The synthesis of such a polyfunctionalized compound would require careful control of reaction conditions to ensure the desired connectivity and prevent unwanted side reactions. For instance, the formation of the acetal at one end of the molecule would need to be achieved without interfering with the ether group at another position.

Furthermore, the reactivity of this compound can be complex. The acetal functional group is susceptible to hydrolysis under acidic conditions to regenerate the parent aldehyde, while the ether linkages are generally more robust but can be cleaved under harsher acidic conditions. epa.govhabitablefuture.org The interplay between these two functional groups within the same molecule is a subject of research interest, as the presence of one can influence the reactivity of the other.

Below is a table summarizing some of the known properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 94088-06-9 |

| Molecular Formula | C9H20O3 |

| Molecular Weight | 176.253 g/mol |

| Boiling Point | 205 °C at 760 mmHg |

| Density | 0.894 g/cm³ |

| Flash Point | 70.4 °C |

This data is compiled from available chemical databases. pinpools.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

94088-06-9 |

|---|---|

Molecular Formula |

C9H20O3 |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

1-ethoxy-1,3-dimethoxypentane |

InChI |

InChI=1S/C9H20O3/c1-5-8(10-3)7-9(11-4)12-6-2/h8-9H,5-7H2,1-4H3 |

InChI Key |

XAPMEYQVHUTUEC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(OC)OCC)OC |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Considerations

Analysis of Diastereomeric and Enantiomeric Possibilities within the 1-Ethoxy-1,3-dimethoxypentane Framework

The structure of this compound features two stereogenic centers, at the C1 and C3 positions. The presence of these two chiral centers gives rise to a number of possible stereoisomers. Specifically, the molecule can exist as two pairs of enantiomers, which are diastereomers of each other.

The four possible stereoisomers are:

(1R, 3R)-1-Ethoxy-1,3-dimethoxypentane

(1S, 3S)-1-Ethoxy-1,3-dimethoxypentane

(1R, 3S)-1-Ethoxy-1,3-dimethoxypentane

(1S, 3R)-1-Ethoxy-1,3-dimethoxypentane

The (1R, 3R) and (1S, 3S) isomers constitute one enantiomeric pair, while the (1R, 3S) and (1S, 3R) isomers form the second enantiomeric pair. The relationship between the (1R, 3R) and (1R, 3S) isomers (or any other combination of one from each pair) is diastereomeric.

Table 1: Stereoisomeric Possibilities of this compound

| Stereoisomer | Relationship to (1R, 3R) |

|---|---|

| (1S, 3S) | Enantiomer |

| (1R, 3S) | Diastereomer |

| (1S, 3R) | Diastereomer |

Spectroscopic and Spectrometric Approaches to Relative and Absolute Stereochemistry Assignment

The differentiation and assignment of the relative and absolute stereochemistry of the various isomers of this compound rely on sophisticated spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the relative stereochemistry of the diastereomers. Due to their different spatial arrangements, the chemical environments of the nuclei in diastereomers are distinct, leading to different chemical shifts and coupling constants. For instance, the protons adjacent to the chiral centers (e.g., the proton at C1 and the protons on the C2 and C4 methylene (B1212753) groups) are expected to exhibit distinct chemical shifts and coupling patterns for the (1R, 3R)/(1S, 3S) pair compared to the (1R, 3S)/(1S, 3R) pair. The protons on the methylene group between the two chiral centers (C2) are diastereotopic and are expected to show different chemical shifts even in a single diastereomer.

To distinguish between enantiomers, which have identical NMR spectra under achiral conditions, the use of chiral shift reagents or chiral solvating agents is necessary. nih.gov These agents form transient diastereomeric complexes with the enantiomers, resulting in the separation of their NMR signals.

Mass Spectrometry (MS): While standard mass spectrometry is generally not capable of distinguishing between stereoisomers, coupling it with a chiral separation technique like gas chromatography (GC) or liquid chromatography (LC) using a chiral stationary phase allows for their differentiation. nih.gov The fragmentation patterns of the diastereomers under techniques like collision-induced dissociation (CID) might also show subtle differences that could aid in their distinction. libretexts.org

Conformational Landscape and Rotational Isomerism Studies

The acyclic nature of this compound allows for rotation around its single bonds, leading to a complex conformational landscape. The stability of the various conformers is governed by a combination of steric and electronic effects.

The rotation around the C-C bonds of the pentane (B18724) backbone will lead to various staggered and eclipsed conformations. The staggered conformations, which minimize torsional strain, are generally more stable. nih.gov For the C2-C3 bond, for example, the relative orientations of the substituents can be described as anti or gauche.

A significant factor influencing the conformational preference is the "syn-pentane" interaction, a destabilizing steric interaction that occurs when substituents on carbons 1 and 5 of a pentane chain are in a syn-periplanar arrangement. In the case of this compound, analogous 1,3- and 1,4-interactions between the alkoxy groups will play a crucial role in determining the most stable conformers. For example, a conformation where the ethoxy group at C1 and the methoxy (B1213986) group at C3 are in close proximity would be sterically disfavored.

Computational modeling and theoretical calculations are often employed to map the potential energy surface and identify the lowest energy conformers. These studies can provide insights into the rotational barriers between different conformations.

Table 2: Predicted Relative Energies of Key Rotational Isomers

| Conformation around C2-C3 bond | Key Interactions | Predicted Relative Stability |

|---|---|---|

| Anti | Minimized steric interactions | Most stable |

| Gauche | Increased steric interactions between alkoxy groups | Less stable |

| Eclipsed | Significant torsional and steric strain | Least stable |

Advanced Synthetic Methodologies for 1 Ethoxy 1,3 Dimethoxypentane

Strategies for the Regioselective and Stereoselective Construction of Ether Linkages.

The assembly of the ether functionalities in 1-Ethoxy-1,3-dimethoxypentane necessitates methods that can selectively introduce methoxy (B1213986) and ethoxy groups at specific positions. This section delves into both classical and contemporary approaches to achieve this.

Classical and Modern Etherification Protocols.

The Williamson ether synthesis and acid-catalyzed dehydration of alcohols are classical methods for forming ether linkages. The Williamson synthesis, an SN2 reaction between an alkoxide and an alkyl halide, is highly effective for primary alkyl halides. However, with secondary substrates, such as those that would be precursors to the ether linkages in this compound, the competing E2 elimination reaction can significantly reduce the yield of the desired ether. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org

Acid-catalyzed etherification, typically suitable for the synthesis of symmetrical ethers from primary alcohols, also presents challenges with secondary alcohols due to the potential for carbocation rearrangements and elimination side reactions. numberanalytics.com

Modern etherification methods offer milder conditions and greater functional group tolerance. These include transition-metal-catalyzed reactions and reductive etherification protocols. For instance, iron(III)-catalyzed dehydrative etherification of alcohols provides a direct route to ethers under mild conditions. nih.gov Reductive etherification of carbonyl compounds with alcohols, using a catalyst such as scandium(III) triflate and a silane (B1218182) reducing agent, is another powerful technique. nih.gov

Table 1: Comparison of Selected Etherification Protocols

| Method | Substrates | Catalyst/Reagent | Key Advantages | Limitations |

|---|---|---|---|---|

| Williamson Ether Synthesis | Alcohol (as alkoxide) + Alkyl Halide | Strong Base (e.g., NaH) | Versatile for unsymmetrical ethers. | Prone to elimination with 2°/3° alkyl halides. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org |

| Acid-Catalyzed Dehydration | Two equivalents of an alcohol | Strong Acid (e.g., H₂SO₄) | Simple, for symmetrical ethers. | Not suitable for unsymmetrical ethers; elimination competes at higher temperatures. numberanalytics.com |

| Reductive Etherification | Carbonyl Compound + Alcohol | e.g., Sc(OTf)₃, Et₃SiH | Mild conditions, good yields. nih.gov | Requires a carbonyl precursor. |

| Iron-Catalyzed Dehydrative Etherification | Two equivalents of an alcohol | Fe(OTf)₃ | Environmentally benign catalyst, mild conditions. nih.gov | May require optimization for unsymmetrical ethers. |

Formation of Vicinal and Remote Diether Architectures.

The 1,3-diether system in this compound represents a remote diether architecture. The synthesis of such motifs often begins with the stereoselective preparation of a 1,3-diol. This can be achieved through various methods, including the stereoselective reduction of β-hydroxy ketones or aldol (B89426) reactions followed by reduction. google.comorganic-chemistry.org

Once the 1,3-diol is obtained, the two hydroxyl groups must be selectively etherified. This can be accomplished using protecting group strategies. pressbooks.pubjocpr.comlibretexts.org For example, one hydroxyl group can be selectively protected, the other etherified, followed by deprotection and etherification of the first hydroxyl group. Orthogonal protecting groups, which can be removed under different conditions, are particularly useful in this context. numberanalytics.com

A more direct approach involves the regioselective opening of an epoxide. For instance, the reaction of an alcohol with a substituted epoxide can lead to a β-hydroxy ether, which can then be further etherified. The regioselectivity of the epoxide opening is crucial and can often be controlled by the choice of catalyst and reaction conditions. jocpr.comresearchgate.netlibretexts.org

Conjugate addition of an alcohol to an α,β-unsaturated ketone, followed by reduction of the resulting ketone, provides another route to a 1,3-diol precursor, which can then be differentially etherified. pressbooks.pub

Approaches for the Synthesis of Acetal (B89532) Functionalities.

The 1-ethoxy-1-methoxy acetal functionality is a key feature of the target molecule. Its synthesis requires the controlled reaction of an aldehyde with two different alcohols.

Condensation Reactions with Aldehydes or Ketones.

Acetals are typically formed by the acid-catalyzed reaction of an aldehyde or ketone with two equivalents of an alcohol, with the removal of water to drive the equilibrium. libretexts.orglibretexts.org The formation of a mixed acetal, such as the one in this compound, from an aldehyde and a mixture of two different alcohols (methanol and ethanol) would generally lead to a statistical mixture of three different acetals (dimethoxy, diethoxy, and the desired ethoxy-methoxy).

To achieve a selective synthesis, a stepwise approach is often necessary. This could involve the initial formation of a hemiacetal with one alcohol, followed by its conversion to the mixed acetal with the second alcohol. However, hemiacetals are often unstable intermediates. libretexts.org A more reliable method involves the use of orthoformates. For example, reacting an aldehyde with trimethyl orthoformate in the presence of an acid catalyst can yield a dimethyl acetal. Subsequent reaction with ethanol (B145695) under different conditions could potentially lead to the mixed acetal. organic-chemistry.org

Various catalysts have been developed to promote acetalization under mild conditions, including cerium(III) trifluoromethanesulfonate (B1224126) and zirconium tetrachloride. nih.gov Photocatalytic methods using eosin (B541160) Y under visible light have also been reported for the protection of aldehydes as acetals under neutral conditions. nih.gov

Transacetalization Processes.

Transacetalization is a powerful method for the synthesis of new acetals from existing ones. This process involves the acid-catalyzed exchange of the alkoxy groups of an acetal with another alcohol. libretexts.org For the synthesis of this compound, one could start with a readily available dimethyl acetal and react it with ethanol in the presence of an acid catalyst. By carefully controlling the stoichiometry and reaction conditions, it is possible to favor the formation of the mixed acetal. nih.gov

Chiral phosphoric acids have been shown to be effective catalysts for enantioselective transacetalization reactions, which could be relevant for controlling the stereochemistry at the acetal center if a chiral precursor is used. wikipedia.org

Table 2: Selected Catalytic Systems for Acetalization and Transacetalization

| Reaction Type | Catalyst/Reagent | Substrates | Key Features |

|---|---|---|---|

| Acetalization | HCl, H₂SO₄ | Aldehyde/Ketone + Alcohol | Classical method, requires water removal. libretexts.orglibretexts.org |

| Acetalization | ZrCl₄ | Carbonyl compounds | Highly efficient and chemoselective. nih.gov |

| Acetalization | Eosin Y, visible light | Aldehydes | Mild, neutral conditions. nih.gov |

| Transacetalization | Trifluoroacetic acid | Glycol acetals + Pinacol | Efficient one-pot transformation. libretexts.org |

| Asymmetric Transacetalization | Chiral Phosphoric Acid (TRIP) | O,O-Acetals | Highly enantioselective activation of acetals. wikipedia.org |

Development of Convergent and Divergent Synthetic Routes.

In contrast, a divergent synthesis starts from a common precursor that is elaborated into a variety of related compounds. nih.gov In the context of this compound, a divergent approach could begin with a central building block, for example, a pentane (B18724) derivative with functionalities at positions 1 and 3. These functionalities could then be manipulated in different ways to introduce the desired ethoxy and methoxy groups, potentially leading to a library of related polyoxygenated compounds. This strategy is particularly useful for exploring structure-activity relationships by creating a range of analogs from a common intermediate.

The choice between a convergent and divergent approach depends on the specific synthetic goals, the availability of starting materials, and the efficiency of the key bond-forming reactions.

Evaluation of Catalytic Systems in the Synthesis of Complex Acetals and Ethers

The efficient construction of molecules bearing multiple alkoxy groups, such as this compound, hinges on the careful selection and optimization of catalytic systems. Researchers have explored a variety of homogeneous and heterogeneous catalysts, including acid catalysts, metal complexes, and organocatalysts, to facilitate the formation of acetal and ether linkages with high efficiency and selectivity.

A significant challenge in the synthesis of unsymmetrical ethers and mixed acetals is controlling the regioselectivity and chemoselectivity of the reactions. For instance, the direct coupling of different alcohols to form unsymmetrical ethers is an atom-economical approach but often requires catalysts that can differentiate between the hydroxyl groups of the reacting partners. acs.org Similarly, the formation of mixed acetals from aldehydes or ketones with different alcohols necessitates precise catalytic control to avoid the formation of undesired symmetrical acetals.

Recent advancements have seen the emergence of innovative catalytic strategies. For example, photoredox catalysis in synergy with other catalytic modes has enabled the synthesis of complex bicyclic acetals from readily available starting materials under mild conditions. youtube.com Furthermore, the use of chiral catalysts has opened avenues for the enantioselective synthesis of complex diols and their derivatives, which are valuable precursors for chiral acetals and ethers. nih.govacs.org

The following data tables summarize key research findings on the catalytic synthesis of acetals and ethers, providing a comparative overview of different catalytic systems and their performance in reactions analogous to those required for the synthesis of this compound.

Table 1: Performance of Various Catalysts in Acetalization and Ketalization Reactions

This table presents a selection of catalysts and their effectiveness in forming acetals and ketals from various carbonyl compounds and alcohols or diols. The data highlights the diversity of catalytic approaches, from traditional acid catalysis to modern metal-based and organocatalytic systems. The yields and reaction conditions provide a benchmark for evaluating potential synthetic routes to complex acetals.

| Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | Reaction Conditions | Reference |

| 0.1 mol% HCl | Various aldehydes | Methanol | Dimethyl acetals | High | Ambient temperature | nih.gov |

| 0.1 mol% HCl | Acetone | 1,3-Diols / 1,2-Diols | Dioxanes / Dioxolanes | High | Not specified | nih.gov |

| ZrCl₄ | Carbonyl compounds | Alcohols | Acetals/Ketals | High | Mild conditions | organic-chemistry.org |

| Cerium(III) trifluoromethanesulfonate | Ketones | Tri-sec-alkyl orthoformate/Alcohol | Di-sec-alkyl acetals | Very good | Not specified | organic-chemistry.org |

| Tetrabutylammonium tribromide | Carbonyl compounds | Trialkyl orthoformate/Alcohol | Acyclic/Cyclic acetals | Excellent | Mild, chemoselective | organic-chemistry.org |

| Eosin Y (photocatalyst) | Aldehydes | Alcohols | Acetals | Good to Excellent | Visible light irradiation | ymerdigital.com |

| Trifluoroacetic acid (TFA) | Aldehydes/Ketones | Diols | Cyclic acetals/ketals | Up to 87% | Minimal DMSO, 30 min | thieme-connect.de |

Table 2: Catalytic Systems for the Synthesis of Ethers from Alcohols

This table focuses on catalytic methods for the formation of ethers through the dehydrative coupling of alcohols. The synthesis of both symmetrical and unsymmetrical ethers is covered, showcasing the progress in developing selective catalytic systems. These examples are relevant for understanding the formation of the ether linkages present in this compound.

| Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | Reaction Conditions | Reference |

| Sulfuric Acid | Ethanol | Ethanol | Diethyl ether | Not specified | 130-140 °C | acs.org |

| Fe(OTf)₃ / NH₄Cl | 1-Phenylethanol | 1-Phenylethanol | Symmetrical ether | 81% | 0 °C to rt, 0.5 h | acs.org |

| Fe(OTf)₃ / NH₄Cl | Secondary benzylic alcohols | Primary alcohols | Unsymmetrical ethers | Good | Not specified | acs.org |

| Trifluoroacetic acid (TFA) | Benzylic alcohols | Alkyl alcohols | Unsymmetrical ethers | Up to 99% | Mild conditions | ymerdigital.com |

| Platinum(II) chloride complexes | Methanol | tert-Butanol | Methyl tert-butyl ether | Not specified | 70 °C | nih.gov |

Table 3: Catalytic Systems for the Synthesis of Complex Diols and Their Derivatives

The synthesis of complex diols is often a critical step toward the preparation of intricate acetals and ethers. This table highlights recent advances in the catalytic, stereoselective synthesis of diols and their subsequent transformation into protected derivatives, which can be precursors for compounds like this compound.

| Catalyst / Method | Substrate(s) | Product | Diastereomeric Ratio / Enantiomeric Excess | Yield (%) | Key Features | Reference |

| Nickel-catalyzed reductive coupling | Dienol ethers and aldehydes | Monoprotected vicinal diols | Excellent dr, often excellent ee | Not specified | Access to both syn and anti diastereomers | nih.gov |

| Peptide catalyst A / Oxidative esterification | Aliphatic or aromatic alcohols and racemic diols | Chiral esters and recovered diols | Up to 91% ee for recovered diol | Not specified | Kinetic resolution of racemic diols | acs.org |

| Rhenium-catalyzed transposition | δ-Hydroxymethyl-anti-homoallylic alcohols | Acetals of 2-methyl-1,3-syn-diols | Excellent diastereoselectivity | High | Stereoselective synthesis of 1,3-syn-diol acetals | nih.gov |

| Dual Photoredox/Cobalt Catalysis | Allyl carboxylates | β-Acyloxy alkyl bromides | Generally 1:1 dr | 58-97% | Formal 1,3-hydrobromination | acs.org |

The data presented in these tables underscores the continuous development of more efficient, selective, and environmentally benign catalytic methods for the synthesis of complex acetals and ethers. While a direct synthetic route to this compound is not explicitly detailed in the reviewed literature, the principles and catalytic systems evaluated for analogous transformations provide a strong foundation for designing a successful synthetic strategy. The choice of catalyst, whether a simple acid, a sophisticated metal complex, or an organocatalyst, will be pivotal in controlling the outcome of the synthesis, particularly in achieving the desired connectivity and stereochemistry of the final product. Future research will likely focus on the development of multifunctional catalysts that can orchestrate cascade reactions to build such complex molecules in a more streamlined and efficient manner.

Mechanistic Studies of Chemical Transformations

Reactivity Profiles of the Acetal (B89532) Functionality

The acetal group, characterized by a carbon atom bonded to two alkoxy groups, is the most reactive site in 1-Ethoxy-1,3-dimethoxypentane under acidic conditions. Its reactivity is primarily governed by the susceptibility of the oxygen atoms to protonation, which initiates subsequent transformations.

Acid-Catalyzed Hydrolysis and Alcoholysis Mechanisms

The hydrolysis of the acetal moiety in this compound to an aldehyde and the corresponding alcohols is a classic example of acid catalysis. orgoreview.comchemistrysteps.com The reaction is reversible, and to drive it towards the products, an excess of water is typically employed. chemistrysteps.com The generally accepted mechanism proceeds through the following key steps:

Protonation of an Oxygen Atom: The reaction is initiated by the protonation of one of the acetal oxygen atoms (either the ethoxy or the methoxy (B1213986) group) by an acid catalyst (H₃O⁺). This converts the alkoxy group into a good leaving group (an alcohol). chemistrysteps.com

Formation of an Oxonium Ion: The protonated alkoxy group departs as an alcohol molecule, leading to the formation of a resonance-stabilized oxonium ion. orgoreview.com This step is often the rate-determining step of the reaction.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the oxonium ion. orgoreview.com

Deprotonation: A final deprotonation step by a base (such as water) yields a hemiacetal and regenerates the acid catalyst.

The resulting hemiacetal is itself unstable under acidic conditions and will undergo further hydrolysis via a similar series of steps to ultimately yield pentanal, ethanol (B145695), and methanol.

Alcoholysis , the reaction with an alcohol instead of water, follows an analogous mechanistic pathway. This transacetalization reaction can be used to exchange the alkoxy groups of the acetal. The equilibrium can be shifted by using a large excess of the new alcohol or by removing one of the products from the reaction mixture.

Reactions with Nucleophiles and Electrophiles

The reactivity of the acetal functionality towards nucleophiles and electrophiles is largely dictated by the reaction conditions.

Reactions with Nucleophiles: Acetals are generally stable in neutral to strongly basic conditions and are unreactive towards many common nucleophiles such as organometallic reagents (Grignard reagents, organolithiums) and hydride donors (LiAlH₄, NaBH₄). libretexts.orglibretexts.org This stability makes acetals excellent protecting groups for aldehydes and ketones during syntheses where nucleophilic attack at the carbonyl group needs to be prevented. libretexts.orgpressbooks.pub Under acidic conditions, however, the in-situ formation of the electrophilic oxonium ion intermediate allows for reaction with a variety of nucleophiles.

Reactions with Electrophiles: The acetal oxygens, with their lone pairs of electrons, can act as Lewis bases and react with strong electrophiles. However, this interaction typically leads to the same acid-catalyzed cleavage pathway described above, as the initial adduct is prone to decomposition.

Chemical Transformations Involving the Ether Linkages

The ether linkages at the C1 (ethoxy) and C3 (methoxy) positions of this compound are generally more robust than the acetal functionality. Their cleavage requires more forcing conditions, typically involving strong acids. libretexts.orglibretexts.orgwikipedia.orgopenstax.org

Cleavage Reactions and Their Selectivity

The cleavage of the ether bonds in this compound is typically achieved using strong acids such as HBr or HI. libretexts.orglibretexts.org The reaction proceeds via a nucleophilic substitution mechanism, which can be either Sₙ1 or Sₙ2 depending on the structure of the alkyl groups attached to the ether oxygen. openstax.org

The first step is the protonation of the ether oxygen to form a good leaving group (an alcohol). libretexts.org Subsequently, the halide ion (Br⁻ or I⁻) acts as a nucleophile.

Sₙ2 Pathway: For the primary ethoxy group at C1 and the secondary methoxy group at C3, the reaction is likely to proceed via an Sₙ2 mechanism. The nucleophile will attack the less sterically hindered carbon atom. Therefore, cleavage of the ethyl ether would yield iodoethane (B44018) and the corresponding alcohol, while cleavage of the methyl ether at the secondary position would be slower.

Sₙ1 Pathway: If any of the alkyl groups were tertiary, an Sₙ1 mechanism would be favored due to the stability of the resulting carbocation. openstax.org

Selective cleavage between the ethoxy and methoxy groups can be challenging. However, in principle, the reaction conditions could be tuned to favor the cleavage of one ether over the other based on subtle differences in their basicity and the steric environment of the adjacent carbon atoms.

Functional Group Interconversions on the Pentane (B18724) Backbone

Functional group interconversions on the pentane backbone of this compound, while preserving the ether functionalities, would require careful selection of reagents to avoid cleavage of the acid-sensitive acetal and ether groups. ic.ac.ukfiveable.mesolubilityofthings.com These transformations are defined as the conversion of one functional group into another through processes like oxidation, reduction, substitution, or addition. ic.ac.uk

Given the saturated nature of the pentane chain in this molecule, such interconversions would likely involve initial radical halogenation to introduce a handle for further reactions, followed by nucleophilic substitution to introduce new functional groups. However, the presence of the oxygen atoms would influence the regioselectivity of such a halogenation.

Intramolecular Cyclization and Rearrangement Pathways (e.g., in related dimethoxy-pentane systems)

While there is no specific literature on the intramolecular cyclization of this compound itself, the principles of such reactions can be inferred from related systems. Intramolecular reactions are often favored when they lead to the formation of stable five- or six-membered rings.

In a hypothetical scenario, if a suitable functional group were introduced onto the pentane backbone, intramolecular cyclization could be induced. For instance, the introduction of a hydroxyl group at the C5 position could potentially lead to an intramolecular cyclization under acidic conditions, where one of the methoxy or ethoxy groups is displaced to form a cyclic ether. The feasibility of such a reaction would depend on the stereochemistry and the reaction conditions.

Rearrangement reactions are also a possibility, particularly if a carbocation intermediate is formed during a reaction. For example, under strongly acidic conditions that promote ether cleavage, a carbocation formed at one position on the pentane chain could potentially undergo a hydride shift to form a more stable carbocation, leading to a rearranged product.

Stereochemical Control and Diastereoselectivity in Reactions

The stereochemical outcome of reactions involving acyclic acetals, such as this compound, is a subject of significant academic interest, particularly in the context of asymmetric synthesis. The presence of multiple stereocenters and the conformational flexibility of acyclic systems present unique challenges and opportunities for controlling diastereoselectivity. Research into the reactions of analogous acyclic β-alkoxy acetals has provided valuable insights into the mechanistic principles that govern the formation of stereoisomers.

Detailed investigations into the nucleophilic substitution reactions of acyclic β-alkoxy acetals have revealed a strong preference for the formation of the anti diastereomer. nih.gov This high level of diastereoselectivity, often exceeding a 90:10 ratio in favor of the anti product, is attributed to the electronic influence of the β-alkoxy group on the stability and conformation of the reactive intermediate. nih.gov

Upon activation of the acetal with a Lewis acid, an oxocarbenium ion intermediate is formed. It is proposed that the β-alkoxy group electrostatically stabilizes this intermediate, leading to a defined conformation. This stabilization creates a scenario where the two faces of the carbocation are not equally accessible to an incoming nucleophile. Preferential attack from the less sterically hindered face results in the observed high diastereoselectivity for the anti product. nih.gov

The choice of Lewis acid, solvent, and reaction temperature can influence the yield and cleanliness of these reactions, although the diastereoselectivity often remains high across various conditions. For instance, studies on structurally similar β-benzyloxy acetals have shown that using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (Me₃SiOTf) as the Lewis acid in a solvent like ethyl cyanide (EtCN) at low temperatures (-78 °C) provides clean, high-yielding reactions with excellent diastereoselectivity. nih.gov

The nature of the protecting group on the β-hydroxyl function also plays a role in the degree of stereocontrol. More electron-donating protecting groups can enhance the diastereoselectivity. For example, a p-methoxybenzyl (PMB) ether, being more electron-donating than a standard benzyl (B1604629) ether, has been shown to lead to even higher diastereoselectivity, in some cases producing the anti product as a single diastereomer (>99:1 dr). nih.gov

These findings for analogous acyclic β-alkoxy acetals provide a strong predictive framework for understanding the reactivity of this compound. It is expected that nucleophilic substitution reactions at the acetal carbon of this compound would also proceed with a high degree of anti-selectivity, guided by the electrostatic stabilization of the intermediate oxocarbenium ion by the β-methoxy group.

Table 1: Diastereoselectivity in the Reaction of a β-Benzyloxy Acetal with a Silyl (B83357) Ketene (B1206846) Acetal nih.gov

| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (anti:syn) |

| 1 | Me₃SiOTf | CH₂Cl₂ | -78 | 85 | 91:9 |

| 2 | Me₃SiOTf | EtCN | -78 | 95 | 91:9 |

| 3 | BF₃·OEt₂ | CH₂Cl₂ | -78 | 70 | 88:12 |

| 4 | TiCl₄ | CH₂Cl₂ | -78 | 65 | 85:15 |

Data based on reactions of a structurally analogous β-benzyloxy acetal with a silyl ketene acetal as reported in related literature. nih.gov

Table 2: Influence of β-Alkoxy Protecting Group on Diastereoselectivity nih.gov

| Entry | β-Alkoxy Protecting Group | Diastereomeric Ratio (anti:syn) |

| 1 | Benzyl (Bn) | 91:9 |

| 2 | p-Methoxybenzyl (PMB) | >99:1 |

| 3 | tert-Butyldimethylsilyl (TBS) | 92:8 |

Data illustrates the trend observed in the reaction of various β-alkoxy acetals with a silyl ketene acetal, highlighting the electronic effect of the protecting group on stereoselectivity. nih.gov

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and stereochemistry of organic molecules. A combination of one- and two-dimensional NMR experiments would be essential for the complete assignment of all proton (¹H) and carbon (¹³C) signals in 1-Ethoxy-1,3-dimethoxypentane.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide information on the chemical environment of each hydrogen atom. Protons on carbons adjacent to an ether oxygen are expected to be deshielded and appear in the 3.4-4.5 ppm range. libretexts.orglibretexts.org The spectrum would exhibit distinct signals for the ethoxy, two methoxy (B1213986), and pentane (B18724) backbone protons, with coupling patterns (e.g., triplets, quartets, multiplets) revealing adjacent proton relationships.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show a signal for each unique carbon atom in the molecule. Carbons bonded to oxygen in ethers typically resonate in the 50-80 ppm region. libretexts.orgpressbooks.puboregonstate.edu The chemical shifts of the carbons in the pentane chain would be influenced by the positions of the alkoxy groups.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings, allowing for the tracing of the pentane backbone and the ethyl group of the ethoxy moiety.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon, enabling the unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the ethoxy and methoxy groups to the pentane backbone.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~4.5 (m) | ~100 |

| 2 | ~1.8 (m) | ~40 |

| 3 | ~3.8 (m) | ~75 |

| 4 | ~1.6 (m) | ~35 |

| 5 | ~0.9 (t) | ~14 |

| 1-OCH₂CH₃ | ~3.5 (q) | ~60 |

| 1-OCH₂CH₃ | ~1.2 (t) | ~15 |

| 1-OCH₃ | ~3.3 (s) | ~55 |

| 3-OCH₃ | ~3.3 (s) | ~56 |

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Given that this compound has two stereocenters (at C1 and C3), it can exist as four possible stereoisomers (two diastereomeric pairs of enantiomers). NMR spectroscopy can be used to determine the relative stereochemistry.

Coupling Constants (J-values): The magnitude of the coupling constant between protons on C1, C2, and C3 can provide information about the dihedral angles between these protons, which in turn is related to the relative stereochemistry.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY or ROESY experiments can detect through-space interactions between protons that are close to each other. Specific NOE correlations would be expected for different diastereomers, allowing for the assignment of the relative configuration of the stereocenters.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the molecular formula. For this compound (C₉H₂₀O₃), the expected exact mass would be calculated and compared to the experimental value.

Fragmentation Analysis: The mass spectrum of an acetal (B89532) is often characterized by the absence of a prominent molecular ion peak due to the instability of the radical cation. oregonstate.edursc.org The fragmentation pattern is dominated by cleavage of the C-O bonds and α-cleavage. Common fragmentation pathways for acetals involve the loss of an alkoxy group to form a stable oxonium ion. rsc.org

Expected Key Fragments in the Mass Spectrum of this compound:

| m/z | Possible Fragment Structure |

| 145 | [M - OCH₃]⁺ |

| 131 | [M - OC₂H₅]⁺ |

| 103 | [CH(OCH₃)(OC₂H₅)]⁺ |

| 75 | [CH(OCH₃)₂]⁺ |

| 73 | [CH₂CH(OCH₃)CH₂CH₃]⁺ |

| 59 | [CH₂OCH₃]⁺ |

| 45 | [OC₂H₅]⁺ |

Application of Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: Ethers are sometimes difficult to identify by IR spectroscopy alone, as their characteristic C-O single bond stretching absorption falls in the fingerprint region (1050-1150 cm⁻¹), where many other absorptions can occur. libretexts.orgpressbooks.pub The spectrum of this compound would be expected to show strong C-O stretching bands in this region. libretexts.orgyoutube.com The absence of a strong O-H stretching band (around 3300 cm⁻¹) and a C=O stretching band (around 1700 cm⁻¹) would confirm the absence of alcohol and carbonyl functionalities, respectively. youtube.com The C-H stretching vibrations for the sp³ hybridized carbons would appear around 2850-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The C-O and C-C skeletal vibrations would also be active in the Raman spectrum.

Expected Vibrational Frequencies for this compound:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H stretch (sp³) | 2850 - 3000 |

| C-O stretch (asymmetric) | 1050 - 1150 |

| C-C stretch | 800 - 1200 |

X-ray Crystallography for the Determination of Solid-State Molecular Structure

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or a crystalline derivative could be obtained, this technique would determine the precise bond lengths, bond angles, and absolute stereochemistry (if a chiral reference is used in the synthesis or crystallization). This would provide an unambiguous confirmation of the molecular structure determined by other spectroscopic methods. However, as this compound is likely a liquid at room temperature, obtaining a single crystal may require derivatization or low-temperature crystallization techniques.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

A representative example of such calculations can be seen in the study of simpler ethers like dimethyl ether (DME). The electronic properties of DME, as calculated by quantum chemical methods, provide a foundational understanding of the electronic environment of the oxygen atoms and adjacent carbon atoms, which is transferable to more complex structures like 1-ethoxy-1,3-dimethoxypentane.

Table 1: Calculated Electronic Properties of Dimethyl Ether (DME)

| Property | Value |

| Mulliken Effective Charges | |

| C | -0.25 |

| O | -0.40 |

| H | +0.11 |

| Dipole Moment (Debye) | 1.31 |

| Energy of Highest Occupied Molecular Orbital (HOMO) (eV) | -11.1 |

| Energy of Lowest Unoccupied Molecular Orbital (LUMO) (eV) | 4.5 |

| Enthalpy (H) (kcal/mol) | -43.9 |

| Gibbs Free Energy (G) (kcal/mol) | -32.7 |

This data is representative for dimethyl ether and serves as an illustration for the types of properties calculated for acyclic ethers.

Molecular Dynamics Simulations for Conformational Analysis in Solution

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound in a solution environment. These simulations model the atomic motions of the molecule over time, providing insights into the preferred conformations and the dynamics of their interconversion.

For acyclic ethers and acetals, a key area of interest is the gauche effect, where the presence of electronegative oxygen atoms influences the torsional preferences around C-C and C-O bonds. A study on 1,2-dimethoxyethane (B42094) (DME), a simple diether, reveals the distribution of different conformers in an aqueous solution. This information is critical for understanding how the molecule will present itself for intermolecular interactions and reactions.

Table 2: Conformational Populations of 1,2-Dimethoxyethane (DME) in Aqueous Solution from Molecular Dynamics Simulations

| Conformer (O-C-C-O dihedral) | Population (%) |

| Trans (t) | 35 |

| Gauche+ (g+) | 32.5 |

| Gauche- (g-) | 32.5 |

This data for 1,2-dimethoxyethane illustrates how MD simulations can quantify the conformational preferences of acyclic ethers.

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods can be employed to predict the reactivity and selectivity of chemical reactions involving acyclic ethers and acetals. By calculating the potential energy surface for a reaction, chemists can identify the transition states and determine the activation energies, which are crucial for predicting reaction rates.

For instance, the dissociation of ethers can proceed through various pathways. A computational study on the unimolecular and bimolecular dissociation of propylene (B89431) glycol ethyl ether, an ether with structural similarities to this compound, provides calculated activation energies for different reaction channels. This allows for the prediction of the most likely reaction products under specific conditions.

Table 3: Calculated Activation Energies for Unimolecular Dissociation Pathways of an Acyclic Ether

| Reaction Pathway | Products | Activation Energy (kJ/mol) |

| Pathway 1 | Alkene + Alcohol | 250 |

| Pathway 2 | Aldehyde + Alkane | 280 |

| Pathway 3 | Radical Species | 320 |

This data is illustrative for a representative acyclic ether and demonstrates the use of computational chemistry in predicting reaction outcomes.

Quantitative Structure-Property Relationship (QSPR) Studies for Acyclic Ethers and Acetals.nih.gov

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their physical or biological properties. nih.gov For acyclic ethers and acetals, QSPR can be used to predict properties such as boiling point, vapor pressure, and solubility based on calculated molecular descriptors. nih.gov

These descriptors can be derived from the molecular structure and can include constitutional, topological, geometrical, and electronic parameters. A QSPR model for the boiling point of a diverse set of organic compounds, including ethers, can be developed using multiple linear regression or more advanced machine learning techniques. researchgate.net These models are valuable for estimating the properties of new or untested compounds like this compound. researchgate.net

Table 4: Example of a QSPR Model for the Boiling Point of Acyclic Ethers

| Descriptor | Coefficient |

| Molecular Weight | 0.85 |

| Number of Oxygen Atoms | 15.2 |

| Polar Surface Area | 2.5 |

| Model Statistics | |

| R² | 0.92 |

| Standard Error | 5.8 °C |

This table represents a hypothetical but realistic QSPR model for acyclic ethers, illustrating the correlation between molecular descriptors and a physical property.

Potential Applications in Advanced Organic Synthesis

Utility as a Chiral Synthon in Asymmetric Synthesis.

There is no available information to suggest that 1-ethoxy-1,3-dimethoxypentane has been utilized as a chiral synthon. The molecule itself is achiral and no documented methods for its resolution or its application in asymmetric transformations exist in the scientific literature.

Role as a Protecting Group Strategy in Multistep Organic Transformations.

The structure of this compound contains acetal (B89532) functionalities, which are commonly employed as protecting groups for carbonyls and diols. However, no studies have been found that specifically document the use of the 1-ethoxy-1,3-dimethoxypentanyl group as a protecting group in organic synthesis.

Building Block for the Construction of Complex Molecular Architectures (e.g., natural products, pharmaceuticals).

An extensive search of chemical literature and reaction databases did not yield any instances of this compound being used as a starting material or intermediate in the synthesis of natural products or pharmaceutical agents.

Potential in Materials Science and Polymer Chemistry.

Similarly, there is no documented evidence of this compound being investigated for applications in materials science or polymer chemistry. Its potential as a monomer, additive, or precursor for polymeric materials has not been explored in any available research.

Future Research Directions and Perspectives

Development of More Sustainable and Atom-Economical Synthetic Pathways

The principles of green chemistry are central to the future of chemical manufacturing. For 1-Ethoxy-1,3-dimethoxypentane, this translates to the development of synthetic routes that are both environmentally benign and efficient in their use of resources. Atom economy, a measure of how many reactant atoms are incorporated into the final product, is a key metric in this endeavor. wikipedia.orgrsc.orgprimescholars.com

Future research is anticipated to move beyond traditional acid-catalyzed acetalizations, which can be corrosive and generate waste. ijsdr.orgnih.gov The focus will likely shift towards the use of solid acid catalysts, such as zeolites, clays, or functionalized mesoporous silica (B1680970) (e.g., Al-SBA-15), which are often reusable, less corrosive, and can lead to cleaner reactions. ymerdigital.comresearchgate.net The development of solvent-free reaction conditions is another promising area, which would reduce the environmental impact associated with solvent use and disposal. researchgate.netrsc.org

Addition reactions, which are inherently 100% atom-economical, represent a highly desirable, though challenging, approach to synthesizing molecules like this compound. kccollege.ac.in Research into novel catalytic systems that could enable the direct, addition-based assembly of this mixed acetal (B89532) from its constituent alcohols and an appropriate pentane-derived precursor would be a significant breakthrough.

Table 1: Illustrative Comparison of Potential Synthetic Pathways for this compound

| Synthetic Pathway | Catalyst | Solvent | Atom Economy | Sustainability Considerations |

| Traditional Acid Catalysis | Sulfuric Acid | Toluene | Moderate | Corrosive catalyst, use of volatile organic solvent, potential for by-products. |

| Solid Acid Catalysis | Zeolite H-BEA | Solvent-free | High | Reusable catalyst, reduced waste, potential for higher selectivity. |

| Chemoenzymatic Synthesis | Lipase | Green Solvent (e.g., 2-MeTHF) | High | Biocatalyst, mild reaction conditions, high selectivity, biodegradable. |

| Addition Reaction | Novel Catalyst | Minimal or no solvent | Very High (approaching 100%) | Ideal green chemistry approach, minimizes by-products, requires catalyst innovation. |

Exploration of Novel Chemical Transformations and Derivatizations

The chemical structure of this compound, with its distinct ether linkages, offers a platform for a variety of chemical transformations and the synthesis of new derivatives. Future research is expected to explore the selective manipulation of its functional groups to create molecules with unique properties.

One area of interest is the selective cleavage or modification of the ethoxy versus the methoxy (B1213986) groups. This could lead to the formation of new, unsymmetrical polyether compounds. The reduction of the acetal moiety to form an ether is another potential transformation, which could yield novel polyether structures. chem-station.com

Furthermore, derivatization of the pentane (B18724) backbone could introduce new functionalities. For instance, the introduction of hydroxyl, amino, or other reactive groups could transform this compound into a versatile building block for the synthesis of more complex molecules, such as surfactants or pharmaceutical intermediates. google.comnih.govlibretexts.orgchromatographyonline.com The selective oxidation of one of the ether groups could also lead to the formation of interesting ester or lactone derivatives.

Table 2: Potential Derivatizations of this compound and Their Prospective Applications

| Derivatization Reaction | Functional Group Introduced | Potential Application |

| Selective Demethylation/Hydroxylation | Hydroxyl (-OH) | Precursor for polyesters, polyurethanes |

| Amination | Amino (-NH2) | Building block for specialty chemicals, pharmaceuticals |

| Halogenation | Halogen (-Cl, -Br) | Intermediate for further functionalization |

| Oxidation | Carbonyl (C=O) | Synthesis of novel ketones or aldehydes |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for seamless integration into automated systems. acs.orgyoutube.com Future research on this compound will likely explore the development of flow chemistry protocols for its synthesis.

A continuous flow setup could enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. youtube.com The on-demand generation of reactive intermediates in a flow system can also mitigate the risks associated with handling hazardous reagents. youtube.com

Furthermore, the integration of flow reactors with automated purification and analysis systems could pave the way for a fully autonomous synthesis platform for this compound and its derivatives. This would not only accelerate the discovery of new chemical entities but also facilitate process optimization and scale-up.

Advanced Computational Studies for Predictive Design and Reaction Optimization

Computational chemistry and data-driven modeling are becoming indispensable tools in modern chemical research. For this compound, these approaches can provide valuable insights into its synthesis and reactivity.

Density functional theory (DFT) calculations can be employed to elucidate the mechanisms of its formation under different catalytic conditions. acs.org This understanding can guide the design of more efficient catalysts and the optimization of reaction parameters. Computational studies can also predict the conformational preferences and stereochemical outcomes of reactions involving this chiral molecule. researchgate.net

Moreover, the application of machine learning and artificial intelligence can accelerate the discovery of optimal reaction conditions and the prediction of by-product formation. sci-hub.seresearchgate.net By training predictive models on experimental data, it may be possible to identify the key factors that influence the yield and purity of this compound, thereby streamlining the development of new and improved synthetic methods.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-ethoxy-1,3-dimethoxypentane, and what experimental conditions optimize yield?

- Methodological Answer : A common approach involves acid-catalyzed etherification. For example, 3,3-dimethoxypentane reacts with ethanol under catalytic camphorsulfonic acid in DMF at 20°C under inert atmosphere for 24 hours, achieving stereoselective formation . Key parameters include stoichiometric control of reactants, inert conditions to prevent oxidation, and post-synthesis purification via fractional distillation or column chromatography.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

- Methodological Answer :

- 1H NMR : Look for methoxy (δ 3.2–3.4 ppm) and ethoxy (δ 1.2–1.4 ppm for CH3, δ 3.4–3.6 ppm for CH2) proton signals. Splitting patterns confirm substitution positions.

- 13C NMR : Methoxy carbons appear at δ 50–55 ppm, ethoxy carbons at δ 15–18 ppm (CH3) and δ 60–65 ppm (CH2).

- IR : Strong C-O stretches (~1100 cm⁻¹) and ether linkages (~1250 cm⁻¹).

- MS : Molecular ion peak at m/z 164 (C7H16O3) with fragmentation patterns reflecting methoxy/ethoxy loss. Reference standards and deuterated solvents enhance accuracy .

Q. What factors influence the stability of this compound under storage or reaction conditions?

- Methodological Answer : Stability is affected by:

- Moisture : Hygroscopic ether linkages necessitate anhydrous storage with molecular sieves.

- Temperature : Decomposition above 100°C; store at 2–8°C in amber glass to prevent photodegradation.

- pH : Acidic/basic conditions risk hydrolysis; neutral buffers are recommended for aqueous systems. Flammability (flash point ~56–58°C) requires inert gas blankets during handling .

Advanced Research Questions

Q. How do computational methods (e.g., HOMO analysis) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Frontier molecular orbital (FMO) theory evaluates electron-rich regions. For ethoxy-substituted dienes, HOMO coefficients at terminal carbons indicate nucleophilic sites. Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states, predicting regioselectivity in Suzuki-Miyaura couplings. Experimental validation via isomer ratio analysis (e.g., para vs. ortho products) aligns with computational predictions .

Q. What mechanistic insights explain stereoselectivity in reactions involving this compound?

- Methodological Answer : Steric and electronic effects dominate. In spirocyclic ketone synthesis, ethoxy groups stabilize transition states via conjugation, while substituents on the dihydropyran moiety enforce chair-like geometries. Kinetic studies (e.g., Eyring plots) and deuterium labeling can distinguish between stepwise (radical) vs. concerted pathways. Stereoselectivity >90% is achievable with C2-substituted dienophiles .

Q. How does structural isomerism (e.g., ethoxy vs. methoxy positioning) affect physicochemical properties like density or boiling point?

- Methodological Answer : Isomer ratios (e.g., 1-ethoxy vs. 3-ethoxy derivatives) alter molecular packing. For fluorinated analogs (e.g., HFE-7200 isomers), density differences of ~0.1 g/cm³ arise from fluorine distribution. For this compound, computational polarity indices (e.g., Hansen solubility parameters) and experimental refractometry (nD ~1.43) correlate with boiling points (predicted: 180–190°C) .

Q. What strategies resolve contradictions in reported reactivity data for ethoxy-substituted ethers?

- Methodological Answer : Discrepancies often arise from solvent polarity or catalyst choice. Systematic studies using Design of Experiments (DoE) can isolate variables. For example, contrasting NaH-mediated enolate formation ( ) with acid-catalyzed pathways ( ) highlights base-sensitive vs. acid-labile intermediates. Reproducibility requires detailed reporting of reaction atmospheres, purity of starting materials, and quenching methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.